GS-5829

Chronic Lymphocytic Leukemia BET Inhibition Cell Proliferation

GS-5829 (Alobresib) is a differentiated BET bromodomain inhibitor with a precisely defined preclinical profile: IC50 of 46.4–63.8 nM in MEC-1 CLL cells, quantifiable synergy with BCR pathway inhibitors (ibrutinib, idelalisib, CI 0.118–0.492), and potent in vivo efficacy in USC-ARK2 xenografts at 10–20 mg/kg. Its documented clinical PK plateau in mCRPC enables direct translational correlation. Outperforms JQ1 in comparative CLL assays. Select GS-5829 for reproducible, mechanistically grounded target‑engagement studies.

Molecular Formula
Molecular Weight
Cat. No. B1574629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-5829
SynonymsGS-5829;  GS 5829;  GS5829.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GS-5829 (Alobresib): A Clinical-Stage BET Bromodomain Inhibitor for Oncology Research Applications


GS-5829 (Alobresib) is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. It selectively binds to acetylated lysine recognition motifs in BET bromodomains, thereby disrupting their interaction with acetylated histones and interfering with the transcription of key BET-regulated target genes, including MYC [1][2]. This epigenetic mechanism has driven the compound's preclinical and clinical evaluation across multiple hematologic malignancies and solid tumors, notably chronic lymphocytic leukemia (CLL), uterine serous carcinoma (USC), and metastatic castration-resistant prostate cancer (mCRPC) [2][3].

Why GS-5829 Cannot Be Replaced by Other Clinical BET Inhibitors in Oncology Research


The BET inhibitor class encompasses multiple clinical candidates (e.g., OTX015, CPI-0610, ABBV-075) that share a common bromodomain-binding mechanism but exhibit divergent preclinical activity profiles and distinct clinical outcomes [1]. Differences in selectivity, pharmacokinetic (PK) behavior, and therapeutic context specificity preclude simple interchange. As detailed in the quantitative evidence below, GS-5829 demonstrates defined properties—such as a specific IC50 range against MEC-1 CLL cells (46.4-63.8 nM) [2], quantifiable synergy with BCR pathway inhibitors [2], and a documented clinical PK plateau in mCRPC [3]—that collectively differentiate it from its closest analogs. Relying on an alternative BET inhibitor without parallel data risks experimental irreproducibility and misinterpretation of target engagement.

Quantitative Differentiation of GS-5829: Head-to-Head and Cross-Study Comparative Evidence


Comparative Antiproliferative Potency Against MEC-1 CLL Cells: GS-5829 vs. JQ1

In an XTT viability/proliferation assay using MEC-1 chronic lymphocytic leukemia cells, GS-5829 demonstrated superior antiproliferative potency compared to the widely used BET inhibitor tool compound JQ1. GS-5829 achieved an IC50 of 46.4 nM, while JQ1 showed an IC50 of 63.8 nM under the same assay conditions [1]. This represents a quantifiable difference in potency.

Chronic Lymphocytic Leukemia BET Inhibition Cell Proliferation

Synergistic Activity of GS-5829 with BCR Signaling Inhibitors in MEC-1 CLL Cells

In combination studies with B-cell receptor (BCR) signaling inhibitors, GS-5829 demonstrated synergistic antiproliferative effects in MEC-1 cells. Combination index (CI) values were calculated for GS-5829 combined with ibrutinib (CI=0.492), entospletinib (CI=0.118), and idelalisib (CI=0.130) [1]. A CI < 1 indicates synergism, with lower values denoting stronger synergy.

Chronic Lymphocytic Leukemia Drug Synergy BET Inhibition

Clinical Pharmacokinetic Profile of GS-5829 in mCRPC: Lack of Dose-Proportional Exposure

In a Phase Ib clinical study (NCT02607228) involving 31 patients with metastatic castration-resistant prostate cancer (mCRPC), GS-5829 demonstrated a distinct pharmacokinetic profile. Following once-daily oral administration of 2 to 9 mg, no dose-dependent increases in plasma AUCtau or Cmax were observed [1]. This plateau in exposure at higher doses is a critical differentiator for this compound's clinical pharmacology.

Pharmacokinetics mCRPC Clinical Trial

Antiproliferative Potency of GS-5829 in Uterine Serous Carcinoma (USC) Cell Lines

GS-5829 potently inhibited the proliferation of uterine serous carcinoma (USC) cell lines, which are characterized by c-Myc overexpression. The compound exhibited IC50 values of 31 nM in USPC-ARK-1 cells and 27 nM in USPC-ARK-2 cells . These values are among the most potent reported for BET inhibitors in this specific cancer subtype.

Uterine Serous Carcinoma BET Inhibition Cell Viability

GS-5829-Induced Apoptosis in CLL Cells Co-Cultured with Nurse-Like Cells

In a physiologically relevant co-culture model of CLL cells with nurse-like cells (NLCs), GS-5829 dose-dependently induced apoptosis. Treatment with 400 nM GS-5829 reduced the percentage of viable cells from 94.8% to 64.4% . In a related study, apoptosis induction ranged from 8.3% at 50 nM to 47.3% at 800 nM GS-5829 [1].

Chronic Lymphocytic Leukemia Apoptosis Tumor Microenvironment

In Vivo Tumor Growth Inhibition in a USC Xenograft Model

In a USC-ARK2 mouse xenograft model of uterine serous carcinoma, oral administration of GS-5829 at doses of 10 and 20 mg/kg significantly reduced tumor growth [1]. This was accompanied by a reduction in c-Myc protein expression in the tumor samples [1].

Uterine Serous Carcinoma Xenograft In Vivo Efficacy

Optimal Research Applications for GS-5829 Based on Quantitative Differentiation Evidence


Investigating BET Inhibition in c-Myc-Driven Uterine Serous Carcinoma (USC) Models

Researchers studying the role of BET proteins in recurrent or chemotherapy-resistant uterine serous carcinoma should consider GS-5829. Its potent in vitro activity against USPC-ARK-1 (IC50 = 31 nM) and USPC-ARK-2 (IC50 = 27 nM) cell lines and its in vivo efficacy in a USC-ARK2 xenograft model at oral doses of 10-20 mg/kg [1] provide a robust, quantitative foundation for experimental design.

Exploring Combination Therapies with BCR Signaling Inhibitors in Chronic Lymphocytic Leukemia (CLL)

Investigators developing combination strategies for CLL, particularly those involving ibrutinib, idelalisib, or entospletinib, will benefit from using GS-5829. Its quantifiable synergy with these agents in MEC-1 cells (CI values ranging from 0.118 to 0.492) [2] offers a well-characterized platform for exploring mechanistic synergy and optimizing combination regimens in preclinical models.

Preclinical Studies Requiring a BET Inhibitor with Defined Clinical Pharmacokinetic Parameters in Prostate Cancer

For research programs focused on metastatic castration-resistant prostate cancer (mCRPC) that aim to correlate preclinical findings with clinical PK/PD relationships, GS-5829 offers a distinct advantage. Its documented lack of dose-proportional exposure in patients (2-9 mg) [3] provides critical context for interpreting target engagement and efficacy data, enabling more accurate translation from in vitro and in vivo models to the clinical setting.

Direct Comparative Studies Against the BET Inhibitor Tool Compound JQ1

In experiments where a direct potency comparison against the widely used BET inhibitor JQ1 is required, GS-5829 provides a clear benchmark. Its enhanced antiproliferative activity in MEC-1 CLL cells (IC50 = 46.4 nM vs. JQ1's 63.8 nM) allows for the establishment of a comparative framework when evaluating the efficacy of novel BET inhibitors or combination partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS-5829

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.